

# 2-Bromo-1-(oxan-4-yl)ethan-1-one molecular weight

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## Compound of Interest

Compound Name: 2-Bromo-1-(oxan-4-yl)ethan-1-one

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An In-Depth Technical Guide to **2-Bromo-1-(oxan-4-yl)ethan-1-one**: Properties, Synthesis, and Applications

## Introduction

**2-Bromo-1-(oxan-4-yl)ethan-1-one** is a bifunctional chemical compound of significant interest to the fields of organic synthesis and medicinal chemistry. As an  $\alpha$ -bromoketone, it possesses a highly reactive electrophilic carbon center adjacent to a carbonyl group, making it a versatile intermediate for constructing a wide array of molecular architectures. The presence of the oxane (tetrahydropyran) ring, a privileged scaffold in modern drug discovery, further enhances its utility. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, synthesis, safe handling, and strategic applications, grounded in established chemical principles.

The oxane motif is frequently incorporated into therapeutic candidates to modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.<sup>[1][2]</sup> Consequently, **2-Bromo-1-(oxan-4-yl)ethan-1-one** serves as a valuable building block for introducing this beneficial moiety while simultaneously providing a reactive handle for further chemical elaboration.

## Section 1: Physicochemical Properties and Characterization

The molecular structure of **2-Bromo-1-(oxan-4-yl)ethan-1-one** dictates its chemical behavior. The electron-withdrawing nature of the carbonyl group and the adjacent bromine atom creates a potent electrophilic site at the  $\alpha$ -carbon, which is susceptible to nucleophilic attack. The oxane ring is a conformationally flexible, saturated heterocycle that influences the compound's polarity and solubility.

## Key Physicochemical Data

A summary of the essential properties of **2-Bromo-1-(oxan-4-yl)ethan-1-one** is presented below for quick reference.

Property	Value	Source(s)
Molecular Weight	207.07 g/mol	[3][4]
Molecular Formula	C <sub>7</sub> H <sub>11</sub> BrO <sub>2</sub>	[3][4][5]
CAS Number	141095-78-5	[3][4][5]
Physical Form	White to light yellow solid	[4]
Melting Point	50-53 °C	[4]
Boiling Point	271.1 ± 30.0 °C (Predicted)	[4]
Density	1.458 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
IUPAC Name	2-bromo-1-(oxan-4-yl)ethanone	[5]
Synonyms	2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one	[3][4][6]

## Section 2: Synthesis and Mechanism

The most direct and common method for synthesizing  $\alpha$ -bromoketones is the electrophilic bromination of the corresponding ketone precursor, in this case, 1-(oxan-4-yl)ethan-1-one. The reaction typically proceeds via an enol or enolate intermediate.

## Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a representative procedure for the synthesis of the title compound.

Objective: To synthesize **2-Bromo-1-(oxan-4-yl)ethan-1-one** from 1-(oxan-4-yl)ethan-1-one.

Materials:

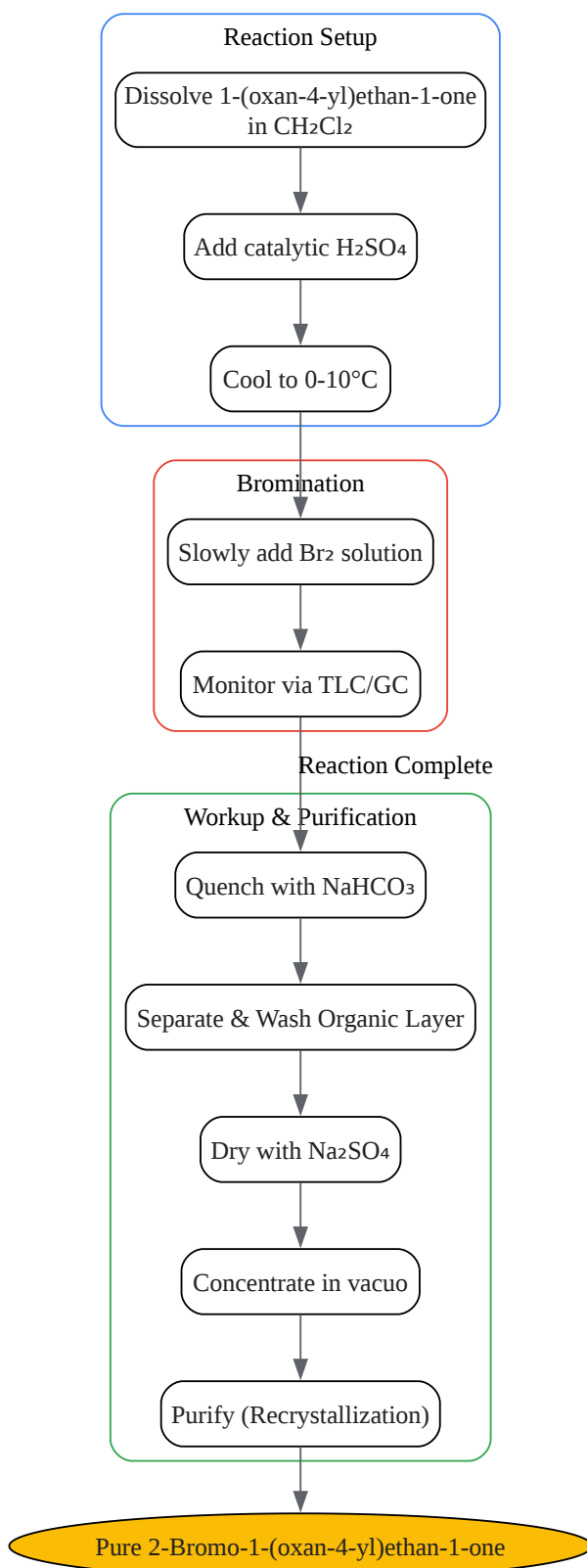
- 1-(oxan-4-yl)ethan-1-one
- Bromine (Br<sub>2</sub>) or N-Bromosuccinimide (NBS)
- Methylene Chloride (CH<sub>2</sub>Cl<sub>2</sub>) or Chloroform (CHCl<sub>3</sub>)
- Catalytic acid (e.g., HBr or H<sub>2</sub>SO<sub>4</sub>)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Water (H<sub>2</sub>O)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-(oxan-4-yl)ethan-1-one in methylene chloride at room temperature.
- **Catalysis:** Add a catalytic amount of concentrated sulfuric acid to the solution and stir for 10 minutes. This step is crucial as acid catalysis promotes the formation of the enol tautomer, which is the reactive species in electrophilic bromination.[7]
- **Bromination:** Cool the reaction mixture in an ice bath to 0-10°C. Slowly add a solution of bromine in methylene chloride dropwise via the addition funnel.[8] Maintaining a low temperature is critical to control the reaction rate and prevent side reactions, such as polybromination.

- **Monitoring:** Follow the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Quenching:** Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This neutralizes the acidic catalyst and removes unreacted bromine.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization or column chromatography to yield pure **2-Bromo-1-(oxan-4-yl)ethan-1-one** as a solid.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-Bromo-1-(oxan-4-yl)ethan-1-one**.

## Section 3: Applications in Research and Development

The primary utility of **2-Bromo-1-(oxan-4-yl)ethan-1-one** lies in its role as an electrophilic building block. It is an excellent substrate for nucleophilic substitution reactions, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

### Key Synthetic Transformations:

- **Heterocycle Synthesis:** It is a classic precursor for the Hantzsch thiazole synthesis, reacting with thioureas or thioamides to form aminothiazole rings, which are common motifs in pharmaceuticals.
- **Ester and Ether Formation (Favorskii Rearrangement):** In the presence of a base, it can undergo rearrangement to form esters or react with alkoxides to form  $\alpha$ -alkoxy ketones.
- **Alkylation of Nucleophiles:** It readily alkylates a variety of nucleophiles, including amines, phenols, and thiols, to introduce the (oxan-4-yl)acetyl moiety into a target molecule.

### Experimental Protocol: A Representative Alkylation Reaction

Objective: To synthesize an N-substituted 2-amino-1-(oxan-4-yl)ethan-1-one derivative.

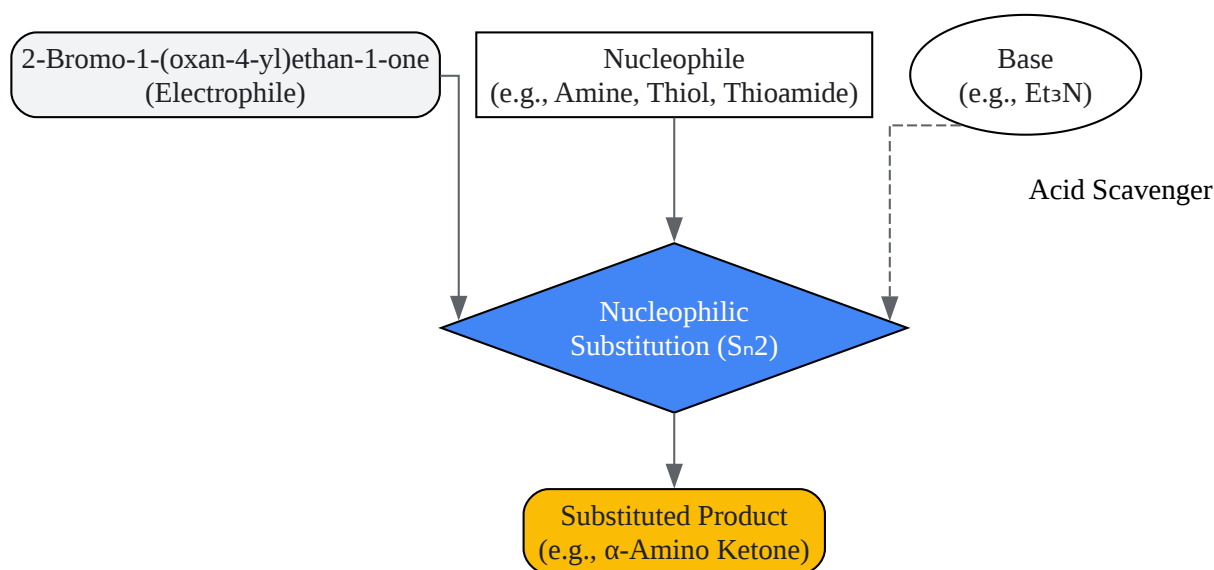
Materials:

- **2-Bromo-1-(oxan-4-yl)ethan-1-one**
- A primary or secondary amine (e.g., morpholine)
- A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
- Acetonitrile ( $\text{CH}_3\text{CN}$ ) or Tetrahydrofuran (THF)

Procedure:

- Setup: Dissolve the amine and triethylamine (1.5 equivalents) in acetonitrile in a round-bottom flask under a nitrogen atmosphere.
- Addition: Add a solution of **2-Bromo-1-(oxan-4-yl)ethan-1-one** (1.0 equivalent) in acetonitrile dropwise at room temperature. The base is essential to neutralize the HBr byproduct generated during the reaction.
- Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until TLC analysis indicates the consumption of the starting materials.
- Workup: Cool the reaction mixture, filter off the triethylammonium bromide salt, and concentrate the filtrate under reduced pressure.
- Purification: Purify the residue by column chromatography to isolate the desired N-substituted product.

## Application Workflow Diagram



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Caption: General reaction scheme for **2-Bromo-1-(oxan-4-yl)ethan-1-one**.

## Section 4: Safety, Handling, and Storage

**2-Bromo-1-(oxan-4-yl)ethan-1-one** is a hazardous substance and must be handled with appropriate precautions. It is a lachrymator and is corrosive.

### GHS Hazard Information

Pictogram	GHS Code	Hazard Statement	Source(s)
	GHS05	H314: Causes severe skin burns and eye damage	[6][9]
	GHS07	H302: Harmful if swallowed	[5]
H315: Causes skin irritation	[5]		
H319: Causes serious eye irritation	[5]		
H335: May cause respiratory irritation	[5]		
H290: May be corrosive to metals	[6][9]		

### Safe Handling Protocol

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and tightly fitting safety goggles with side-shields.[10][12]
- Handling: Avoid contact with skin, eyes, and clothing.[10][13] Do not breathe dust. After handling, wash hands and face thoroughly.[11]
- Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Do not let



the chemical enter drains.[10]

## Storage and Stability

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][12]
- Temperature: Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][6]
- Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.

## Conclusion

**2-Bromo-1-(oxan-4-yl)ethan-1-one** is a potent and versatile chemical intermediate. Its value is derived from the combination of a reactive  $\alpha$ -bromoketone handle and the pharmaceutically relevant oxane scaffold. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with strict adherence to safety protocols, enables researchers to effectively leverage this compound in the synthesis of novel molecules for drug discovery and other advanced applications.

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